N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3,4,5-triethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3,4,5-triethoxybenzamide is a complex organic compound characterized by its intricate molecular structure. This compound features a benzimidazole core, a phenyl group, and a triethoxybenzamide moiety. Due to its unique chemical properties, it has garnered interest in various scientific research fields, including chemistry, biology, medicine, and industry.
Mechanism of Action
Benzimidazoles
are a class of heterocyclic aromatic organic compounds. This class of compounds has a wide range of applications and exhibits a broad spectrum of biological activities . Here’s a general overview of the properties and activities of benzimidazole compounds:
Target of Action
Benzimidazoles often target enzymes or receptors in cells. For example, some benzimidazole derivatives are known to inhibit the enzyme dihydrofolate reductase, which is involved in the synthesis of nucleotides .
Mode of Action
The mode of action of benzimidazoles can vary greatly depending on their specific chemical structure. Some benzimidazoles act by binding to their target proteins and inhibiting their function .
Biochemical Pathways
Benzimidazoles can affect various biochemical pathways. For instance, by inhibiting dihydrofolate reductase, they can disrupt the synthesis of DNA, RNA, and proteins, affecting cell growth and division .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADMET) properties of benzimidazoles can vary widely depending on their specific chemical structure. Some benzimidazoles are well absorbed and can be metabolized by the liver .
Result of Action
The effects of benzimidazoles at the molecular and cellular level can include the inhibition of cell growth and division, induction of cell death, and modulation of immune response .
Action Environment
The efficacy and stability of benzimidazoles can be influenced by various environmental factors, including pH, temperature, and the presence of other substances .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3,4,5-triethoxybenzamide typically involves multiple steps, starting with the formation of the benzimidazole core. This can be achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3,4,5-triethoxybenzamide can undergo several types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a catalyst or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles such as alkyl halides or amines.
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its benzimidazole core makes it a valuable precursor for the development of new pharmaceuticals and materials.
Biology: In biological research, N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3,4,5-triethoxybenzamide can be employed as a probe to study biological processes. Its ability to interact with various biomolecules makes it useful in assays and experiments.
Medicine: The compound has shown potential in medicinal chemistry, particularly in the development of new drugs. Its unique structure allows it to interact with specific molecular targets, making it a candidate for therapeutic applications.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Comparison with Similar Compounds
N-(1H-benzo[d]imidazol-2-yl)-2-hydroxybenzamide: This compound shares the benzimidazole core but has a different substituent on the benzamide group.
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(substituted-styryl)aniline: This compound features a styryl group instead of the triethoxybenzamide moiety.
Uniqueness: N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3,4,5-triethoxybenzamide stands out due to its triethoxybenzamide group, which provides enhanced solubility and bioavailability compared to similar compounds. This makes it particularly useful in applications requiring high bioavailability and stability.
Properties
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)phenyl]-3,4,5-triethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O4/c1-4-31-22-15-17(16-23(32-5-2)24(22)33-6-3)26(30)29-19-12-8-7-11-18(19)25-27-20-13-9-10-14-21(20)28-25/h7-16H,4-6H2,1-3H3,(H,27,28)(H,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMDKBRZUNQMKTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.